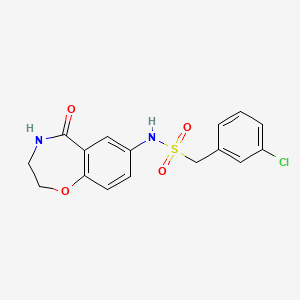

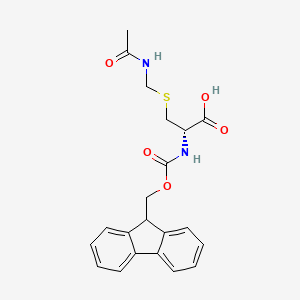

![molecular formula C17H17N3O3S B2471137 2-(フラン-2-イル)-1-(4-(6-メトキシベンゾ[d]チアゾール-2-イル)ピペラジン-1-イル)エタノン CAS No. 897468-81-4](/img/structure/B2471137.png)

2-(フラン-2-イル)-1-(4-(6-メトキシベンゾ[d]チアゾール-2-イル)ピペラジン-1-イル)エタノン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-[4-(furan-2-carbonyl)piperazin-1-yl]-6-methoxy-1,3-benzothiazole is a heterocyclic compound that combines a benzothiazole core with a piperazine ring and a furan moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

科学的研究の応用

抗菌活性

フラン誘導体は、世界的な微生物耐性問題への対応策として、新たな抗菌剤の探索において有望な候補として台頭しています . 特に、フラン核は、革新的な抗菌剤の創出において重要な役割を果たしています。研究者は、様々なフラン含有化合物を合成し、グラム陽性菌とグラム陰性菌の両方に対する活性を評価してきました。細菌感染症の克服におけるこの化合物の可能性を十分に探求するためには、さらなる研究が必要です。

抗がんの可能性

フランベースの分子は、抗がん特性を含む多様な治療上の利点を示してきました . 2-(フラン-2-イル)-1-(4-(6-メトキシベンゾ[d]チアゾール-2-イル)ピペラジン-1-イル)エタノンに関する特定の調査は限られていますが、その構造的特徴は潜在的な抗腫瘍効果を示唆しています。研究者は、その細胞毒性、アポトーシス誘導特性、および癌細胞株との相互作用を探求する可能性があります。

抗炎症および鎮痛効果

フラン誘導体は、抗炎症および鎮痛特性について調査されてきました . 構造的類似性を考慮すると、2-(フラン-2-イル)-1-(4-(6-メトキシベンゾ[d]チアゾール-2-イル)ピペラジン-1-イル)エタノンは、同様の効果を示す可能性があります。前臨床試験は、炎症経路を調節し、痛みを軽減する能力に光を当てる可能性があります。

抗ウイルス活性

フランは、抗ウイルス剤として有望であることが示されています . この化合物の抗ウイルス特性に関する特定のデータは少ないですが、さらなる研究により、特定のウイルスに対する有効性を調べることができます。その作用機序とウイルスタンパク質との相互作用を調査することは価値があります。

抗不安および抗うつ特性

フラン骨格は、抗不安および抗うつ効果と関連付けられてきました . まだ広く研究されていませんが、2-(フラン-2-イル)-1-(4-(6-メトキシベンゾ[d]チアゾール-2-イル)ピペラジン-1-イル)エタノンは、同様の薬理作用を示す可能性があります。行動アッセイと受容体結合研究は、洞察を提供する可能性があります。

抗結核活性

2-(フラン-2-イル)-1-(4-(6-メトキシベンゾ[d]チアゾール-2-イル)ピペラジン-1-イル)エタノンについては直接探求されていませんが、フラン誘導体は抗結核の可能性について調査されてきました . 共同作業により、結核菌に対する有効性を評価し、その作用機序を探求することができます。

作用機序

Target of Action

It’s worth noting that compounds containing the indole nucleus, which is similar to the benzo[d]thiazol-2-yl group in the molecule, have been found to bind with high affinity to multiple receptors .

Mode of Action

Compounds with similar structures have been found to interact with their targets through various mechanisms, such as inhibitory activity against certain viruses .

Biochemical Pathways

Indole derivatives, which share some structural similarities with this compound, have been found to possess various biological activities, affecting a broad range of biochemical pathways .

Result of Action

Similar compounds have been found to exhibit various biological activities, including antiviral, anti-inflammatory, and anticancer effects .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(furan-2-carbonyl)piperazin-1-yl]-6-methoxy-1,3-benzothiazole typically involves the following steps:

Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

Introduction of the Methoxy Group: The methoxy group can be introduced via methylation using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.

Attachment of the Piperazine Ring: The piperazine ring can be attached through nucleophilic substitution reactions, where the benzothiazole derivative reacts with piperazine in the presence of a suitable solvent like ethanol.

Incorporation of the Furan Moiety: The f

特性

IUPAC Name |

furan-2-yl-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O3S/c1-22-12-4-5-13-15(11-12)24-17(18-13)20-8-6-19(7-9-20)16(21)14-3-2-10-23-14/h2-5,10-11H,6-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWHNXFGHVIWAPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(Thiophen-3-ylmethyl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2471056.png)

![(5R,7R)-2,7-Dimethyl-5-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B2471057.png)

![ethyl 2-(5-bromothiophene-2-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2471059.png)

![2-((4-((4-methoxyphenyl)amino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol](/img/structure/B2471061.png)

![(E)-2-cyano-N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-naphthalen-1-ylprop-2-enamide](/img/structure/B2471065.png)

![2-(benzylsulfanyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2471071.png)

![5-{[(2,6-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole](/img/structure/B2471072.png)

![N-(4-bromophenyl)-2-cyano-3-[2-(propan-2-yloxy)phenyl]prop-2-enamide](/img/structure/B2471077.png)